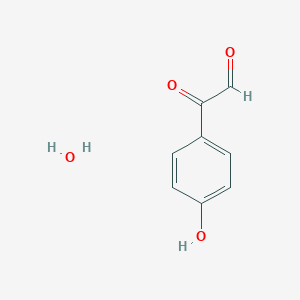
4-羟基苯基乙二醛水合物
概述
描述
4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . It is a solid at room temperature and is typically stored at 4°C . This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmaceutical development .
科学研究应用
4-Hydroxyphenylglyoxal hydrate has several applications in scientific research, including:
生化分析
Cellular Effects
4-Hydroxyphenylglyoxal hydrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to glyoxal, a related compound, has been shown to perturb the glutathione pathway, mitochondrial membrane potential, and mitogen-activated protein kinase pathways in human aortic endothelial cells . These effects suggest that 4-Hydroxyphenylglyoxal hydrate may similarly impact cellular processes, leading to changes in cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphenylglyoxal hydrate can change over time due to its stability and degradation. The compound is generally stable when stored at 4°C, but its activity may decrease over prolonged periods . Long-term exposure to 4-Hydroxyphenylglyoxal hydrate in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of 4-Hydroxyphenylglyoxal hydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of glyoxal have been associated with DNA damage and tumor growth in animal studies . Similarly, 4-Hydroxyphenylglyoxal hydrate may exhibit threshold effects, where its impact on cellular processes becomes more pronounced at higher concentrations.
Transport and Distribution
The transport and distribution of 4-Hydroxyphenylglyoxal hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 4-Hydroxyphenylglyoxal hydrate can impact its activity and function, as its accumulation in certain areas may enhance or inhibit specific biochemical reactions.
Subcellular Localization
4-Hydroxyphenylglyoxal hydrate is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylglyoxal hydrate can be synthesized through the oxidation of p-hydroxyacetophenone using selenium oxide as the oxidizing agent . The reaction typically involves heating the reactants under controlled conditions to ensure the complete conversion of p-hydroxyacetophenone to 4-Hydroxyphenylglyoxal hydrate.
Industrial Production Methods
While specific industrial production methods for 4-Hydroxyphenylglyoxal hydrate are not extensively documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up the process. The use of selenium oxide as an oxidizing agent is a key step in the synthesis, and optimizing reaction conditions such as temperature, solvent, and reaction time can enhance yield and purity .
化学反应分析
Types of Reactions
4-Hydroxyphenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium oxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or other reduced forms .
作用机制
The mechanism of action of 4-Hydroxyphenylglyoxal hydrate involves its interaction with specific enzymes and biological pathways. For example, it can act as a substrate for enzymes like peptidylglycine-alpha-hydroxylating monooxygenase (PHM), where it undergoes catalytic conversion without covalent modification. This interaction helps researchers understand enzyme mechanisms and develop inhibitors or activators for therapeutic purposes.
相似化合物的比较
Similar Compounds
Phenylglyoxal: Similar in structure but lacks the hydroxyl group.
4-Methoxyphenylglyoxal hydrate: Contains a methoxy group instead of a hydroxyl group.
4-Hydroxyphenylpyruvate: Structurally related but with a different functional group arrangement.
Uniqueness
4-Hydroxyphenylglyoxal hydrate is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise interactions with enzymes and other biological molecules are studied .
属性
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197447-05-5 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

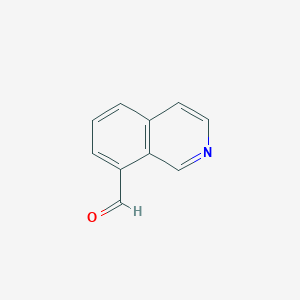
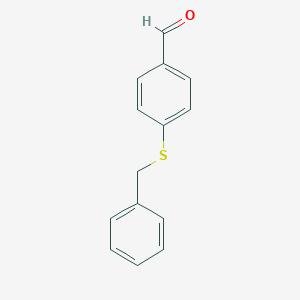
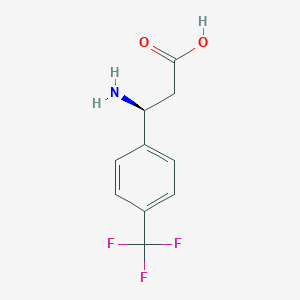

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
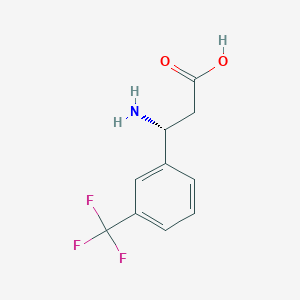
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)
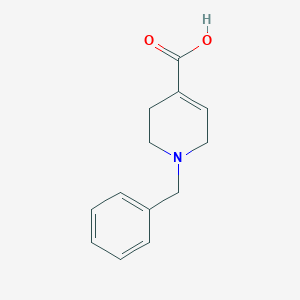

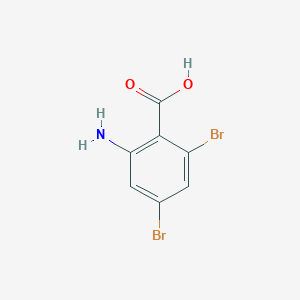

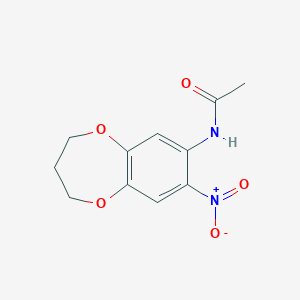
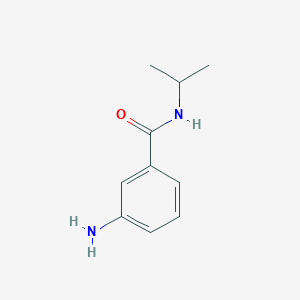
![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
